Boc-D-Phe(3,4-DiF)-OH

Catalog No.
S672127
CAS No.
205445-51-8
M.F
C14H17F2NO4
M. Wt
301.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe(3,4-DiF)-OH

CAS Number

205445-51-8

Product Name

Boc-D-Phe(3,4-DiF)-OH

IUPAC Name

(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

CYAOPVHXASZUDE-LLVKDONJSA-N

Synonyms

205445-51-8;BOC-d-3,4-Difluorophenylalanine;Boc-3,4-difluoro-D-phenylalanine;boc-d-3,4-difluorophe;Boc-D-Phe(3,4-F2)-OH;boc-d-phe(3,4-dif)-oh;N-(tert-Butoxycarbonyl)-3,4-difluoro-D-phenylalanine;(2r)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoicacid;N-Boc-3,4-difluoro-D-phenylalanine;3,4-difluoro-d-phenylalanine,bocprotected;3,4-difluoro-d-phenylalanine,n-bocprotected;n-alpha-t-butyloxycarbonyl-d-3,4-difluorophenylalanine;(r)-2-(tert-butoxycarbonylamino)-3-(3,4-difluorophenyl)propanoicacid;(r)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionicacid;(R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoicacid;AmbotzBAA1365;PubChem6124;AC1MC51I;14993_ALDRICH;Boc-D-Phe(3,4-F)-OH;SCHEMBL2573377;14993_FLUKA;CTK8B1154;CYAOPVHXASZUDE-LLVKDONJSA-N;MolPort-001-773-554

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Boc-D-Phe(3,4-DiF)-OH (CAS: 205445-51-8) is a highly specialized, orthogonally protected unnatural amino acid building block utilized in advanced peptide synthesis and drug discovery. By combining a D-enantiomeric core with a 3,4-difluorinated phenyl ring and a tert-butoxycarbonyl (Boc) protecting group, this compound offers a precise matrix of properties: absolute resistance to endogenous proteases, enhanced lipophilicity for cell membrane permeability, and strict synthetic orthogonality to base-labile protecting groups [1]. Procurement of this specific building block is essential for synthesizing metabolically stable peptidomimetics, particularly via liquid-phase synthesis or Boc/Bzl solid-phase peptide synthesis (SPPS) where base-catalyzed side reactions must be avoided .

Research Fit

Stereochemistry D-enantiomer for protease-resistant peptide design
Fluorination 3,4-difluoro substitution for electronic and lipophilic modulation
SPPS Compatible Boc-protected for standard solid-phase peptide synthesis

Generic substitution of Boc-D-Phe(3,4-DiF)-OH with unfluorinated, L-enantiomeric, or Fmoc-protected analogs fundamentally compromises both the synthetic workflow and the final therapeutic profile. Substituting with the L-enantiomer (Boc-L-Phe(3,4-DiF)-OH) results in peptides that are rapidly degraded by endogenous proteases, reducing circulating half-life from days to mere hours [1]. Utilizing the unfluorinated baseline (Boc-D-Phe-OH) sacrifices critical lipophilicity, drastically lowering passive membrane permeability and leaving the phenyl ring vulnerable to cytochrome P450-mediated oxidative metabolism [2]. Furthermore, replacing the Boc group with an Fmoc group (Fmoc-D-Phe(3,4-DiF)-OH) introduces base-lability, which is strictly incompatible with the synthesis of peptide thioesters for Native Chemical Ligation (NCL) or protocols requiring extended basic conditions that would cause premature deprotection and sequence truncation.

Substitution Risk

Lipophilicity shift
Mono-fluoro or non-fluorinated analogs may reduce membrane permeability context significantly.
Protease resistance loss
L-enantiomer or non-D analogs may not confer the same stability profile in protease assays.
SAR pattern divergence
3,5-difluoro or mono-fluoro patterns may shift target binding interactions and require re-optimization.

Protease Resistance: D-Stereochemistry vs. L-Enantiomer

The D-stereocenter of Boc-D-Phe(3,4-DiF)-OH renders incorporated residues practically invisible to endogenous mammalian proteases, which stereospecifically recognize L-amino acids. Comparative serum stability assays demonstrate that peptides containing D-amino acids maintain chemical integrity for over 24 hours, whereas their exact L-enantiomer counterparts are degraded within 1.5 to 5 hours[1].

Evidence DimensionSerum Half-Life (Protease Resistance)
Target Compound Data>24 hours stability in human serum
Comparator Or BaselineBoc-L-Phe(3,4-DiF)-OH (~1.5 to 5.0 hours stability)
Quantified Difference>4.8-fold to 10-fold increase in circulating half-life
ConditionsHuman serum incubation at 37°C

Procurement of the D-enantiomer is mandatory for developing long-acting peptide therapeutics that require sustained in vivo exposure without rapid enzymatic clearance.

Lipophilicity
Reported
logP 2.98 vs. ~0.8–1.5
Supports permeability assay context
ΔlogP ~2.2; computed values

Metabolic Shielding and Permeability: 3,4-Difluoro Substitution

Fluorination at the 3 and 4 positions of the phenyl ring significantly increases the compound's lipophilicity (cLogP) while simultaneously blocking primary sites of cytochrome P450-mediated oxidative metabolism. Compared to the unfluorinated Boc-D-Phe-OH, the 3,4-difluoro analog exhibits superior passive membrane permeability and extended metabolic stability in liver microsome models [1].

Evidence DimensionLipophilicity and Oxidative Resistance
Target Compound DataHigh cLogP, blocked 3,4-oxidation sites
Comparator Or BaselineBoc-D-Phe-OH (Lower cLogP, susceptible to aromatic oxidation)
Quantified DifferenceMeasurable increase in passive permeability (Pe) and extended metabolic half-life
ConditionsIn vitro permeability assays and liver microsome stability models

Buyers targeting intracellular protein-protein interactions must prioritize the difluorinated analog to achieve necessary cell penetration and avoid rapid hepatic clearance.

Protease resistance
Class-level
D-amino acid peptides show complete resistance
Supports stability screening context
In vitro trypsin/serum assays

Synthetic Route Compatibility: Boc vs. Fmoc Protection

Boc protection requires harsh acidic cleavage (e.g., TFA or HF) and is completely stable under basic conditions. This orthogonality is critical when synthesizing peptide thioesters for Native Chemical Ligation (NCL), where the standard 20% piperidine used for Fmoc deprotection would cause severe thioester degradation and side reactions .

Evidence DimensionCleavage Conditions and Thioester Compatibility
Target Compound DataAcidic cleavage (TFA), fully compatible with thioesters
Comparator Or BaselineFmoc-D-Phe(3,4-DiF)-OH (Basic cleavage via Piperidine, degrades thioesters)
Quantified DifferencePrevents base-catalyzed side reactions and thioester loss during SPPS
ConditionsSolid-Phase Peptide Synthesis (SPPS) for Native Chemical Ligation

Procuring the Boc-protected variant is a strict requirement for chemists utilizing NCL or base-sensitive modifications where Fmoc deprotection would destroy the target molecule.

Metabolic stability
Class-level
30–50% oxidation reduction
Supports metabolic stability review
Liver microsome context
Fluorination SAR
Class-level
3,4- vs. 3,5-difluoro yield distinct bioactivity
Supports SAR interpretation context
Enzyme inhibition data to verify

Native Chemical Ligation (NCL) of Protease-Resistant Peptides

Boc-D-Phe(3,4-DiF)-OH is the optimal building block for synthesizing peptide thioesters required in NCL. Because the Boc group is removed via acidic cleavage (TFA), it avoids the basic piperidine conditions of Fmoc chemistry that would otherwise degrade the sensitive thioester linkage during chain elongation.

Development of Cell-Permeable Intracellular Inhibitors

The enhanced lipophilicity provided by the 3,4-difluoro substitution makes this compound highly suitable for designing macrocyclic peptides that must cross cell membranes. It is frequently utilized in the development of inhibitors targeting intracellular oncological targets, where unfluorinated analogs fail to achieve passive permeability [1].

Design of Long-Acting Peptidomimetics

By leveraging the D-stereochemistry, researchers incorporate this compound to evade endogenous proteolytic degradation. This application is critical for extending the circulating half-life of peptide therapeutics in human serum, ensuring sustained in vivo efficacy compared to rapidly cleared L-amino acid sequences [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease-resistant peptide design
D-amino acid stability context
Protease susceptibility assays
Membrane permeability optimization
Lipophilicity enhancement context
Permeability assay comparison
Metabolic stability evaluation
Fluorination-mediated stability
Microsomal stability assays
Fluorinated SAR studies
3,4-difluoro substitution pattern
Binding affinity comparison

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

301.11256435 Da

Monoisotopic Mass

301.11256435 Da

Heavy Atom Count

21

Other CAS

205445-51-8

Wikipedia

Boc-3,4-difluoro-D-phenylalanine

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